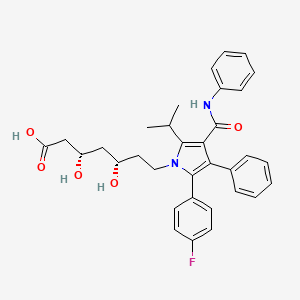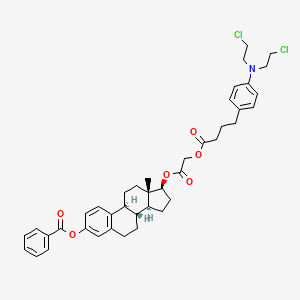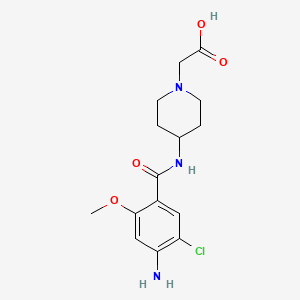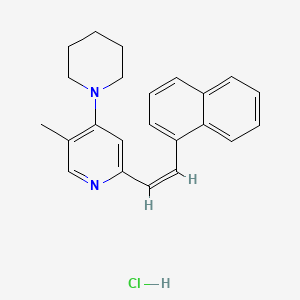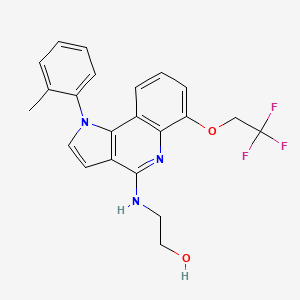![molecular formula C18H22N2O3 B1666183 N-[5-(4-aminophenoxy)pentyl]-4-hydroxybenzamide CAS No. 108367-29-9](/img/structure/B1666183.png)
N-[5-(4-aminophenoxy)pentyl]-4-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-[5-(4-aminophenoxy)pentyl]-4-hydroxybenzamide: is a bioactive chemical compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core linked to a pentyl chain with an aminophenoxy group and a hydroxyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-aminophenoxy)pentyl]-4-hydroxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the aminophenoxy pentyl intermediate, which is then reacted with benzoyl chloride under controlled conditions to form the final benzamide compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize impurities and maximize the efficiency of the reaction.
化学反応の分析
Types of Reactions
N-[5-(4-aminophenoxy)pentyl]-4-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
科学的研究の応用
N-[5-(4-aminophenoxy)pentyl]-4-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which N-[5-(4-aminophenoxy)pentyl]-4-hydroxybenzamide exerts its effects involves interaction with specific molecular targets. The aminophenoxy group is known to interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- BENZAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-N-METHYL-
- BENZAMIDE, N,N-BIS(5-(p-AMINOPHENOXY)PENTYL)-
Uniqueness
N-[5-(4-aminophenoxy)pentyl]-4-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.
特性
CAS番号 |
108367-29-9 |
|---|---|
分子式 |
C18H22N2O3 |
分子量 |
314.4 g/mol |
IUPAC名 |
N-[5-(4-aminophenoxy)pentyl]-4-hydroxybenzamide |
InChI |
InChI=1S/C18H22N2O3/c19-15-6-10-17(11-7-15)23-13-3-1-2-12-20-18(22)14-4-8-16(21)9-5-14/h4-11,21H,1-3,12-13,19H2,(H,20,22) |
InChIキー |
IGULDMZFEXPBHB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NCCCCCOC2=CC=C(C=C2)N)O |
正規SMILES |
C1=CC(=CC=C1C(=O)NCCCCCOC2=CC=C(C=C2)N)O |
外観 |
Solid powder |
Key on ui other cas no. |
108367-29-9 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Benzamide, N-(5-(p-aminophenoxy)pentyl)-p-hydroxy- |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


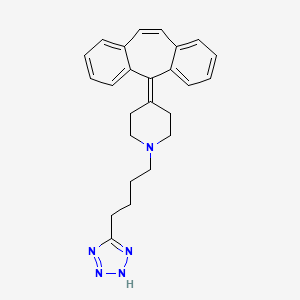
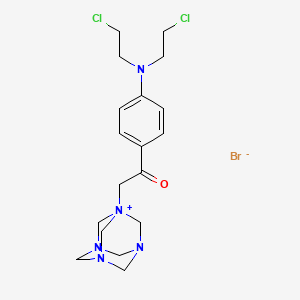
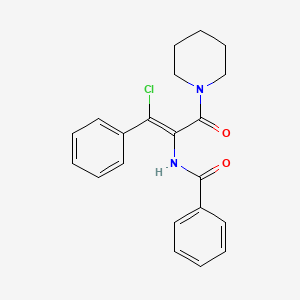
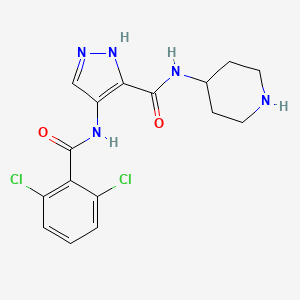
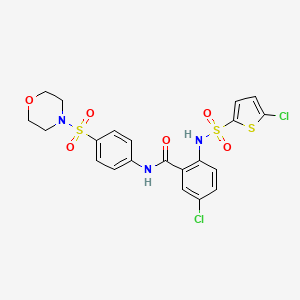
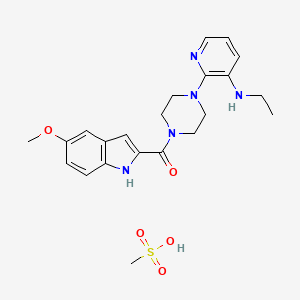
![1-[4-(2-Aminopyrimidin-4-yl)oxyphenyl]-3-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea](/img/structure/B1666111.png)

